EN450 Engages a Unique E2 Ligase Target Unaffected by NF-κB Inhibitors
EN450 covalently binds to an allosteric cysteine residue (C111) on the E2 ubiquitin-conjugating enzyme UBE2D, an event not shared by conventional NF-κB inhibitors. Chemoproteomic profiling in HAP1 leukemia cells identified C111 of UBE2D as the primary covalent target with a high engagement ratio (light/heavy ratio >1.3, adjusted p<0.05) across n=4 independent replicates [1]. In contrast, compounds such as JSH-23, BAY 11-7082, and DHMEQ do not bind UBE2D and instead act on upstream kinases or nuclear translocation machinery .
| Evidence Dimension | Covalent target engagement |
|---|---|
| Target Compound Data | Primary target: UBE2D C111 (light/heavy ratio >1.3, p<0.05) |
| Comparator Or Baseline | JSH-23, BAY 11-7082, DHMEQ: no UBE2D binding reported |
| Quantified Difference | Unique target engagement |
| Conditions | isoTOP-ABPP in HAP1 cells treated with 50 µM EN450 for 3 h |
Why This Matters
The unique engagement of UBE2D defines EN450 as a molecular glue degrader rather than a classical inhibitor, enabling researchers to dissect E2-dependent degradation pathways distinct from inhibition-based approaches.
- [1] King EA, Cho Y, Dovala D, McKenna JM, Tallarico JA, Schirle M, et al. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB. Cell Chem Biol. 2023;30(4):394-402.e9. Figure 2a. View Source
